molecular formula C10H19NO2 B15232250 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol

Cat. No.: B15232250
M. Wt: 185.26 g/mol
InChI Key: WBKRQCLCXTYBRL-UHFFFAOYSA-N
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Description

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol is a chemical compound with the molecular formula C10H19NO2. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in scientific research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol typically involves the reaction of a suitable azaspiro compound with ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps, such as distillation or crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reactions: Halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-7-azaspiro[3.5]nonan-1-ol: Similar in structure but with a methoxy group instead of an ethoxy group.

    7-Azaspiro[3.5]nonane: Lacks the ethoxy and hydroxyl groups, making it less reactive.

    N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonane): Contains an aryl group, which can significantly alter its chemical properties and biological activities.

Uniqueness

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol is unique due to its specific spirocyclic structure and the presence of both ethoxy and hydroxyl groups. These functional groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-ethoxy-7-azaspiro[3.5]nonan-1-ol

InChI

InChI=1S/C10H19NO2/c1-2-13-9-7-8(12)10(9)3-5-11-6-4-10/h8-9,11-12H,2-7H2,1H3

InChI Key

WBKRQCLCXTYBRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C12CCNCC2)O

Origin of Product

United States

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